molecular formula C6H7NO2S B128100 Methyl 3-aminothiophene-2-carboxylate CAS No. 22288-78-4

Methyl 3-aminothiophene-2-carboxylate

Cat. No. B128100
CAS RN: 22288-78-4
M. Wt: 157.19 g/mol
InChI Key: TWEQNZZOOFKOER-UHFFFAOYSA-N
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Patent
US04847386

Procedure details

2-Methoxycarbonyl-3-oxotetrahydrothiophene (2 g) was dissolved in acetonitrile (20 ml) with heating and stirring. Hydroxylamine hydrochloride (0.8 g) was added to the refluxing solution and the mixture was refluxed for 11/2hour. After cooling, ether (50 ml) was added and the precipitated straw-coloured solid was filtered off. The solid was dissolved in water and basified with 4M ammonia solution and extracted with dichloromethane (2×25 ml). The combined extracts were washed with water and with brine and dried over sodium sulphate. Filtration and evaporation gave an oil which solidified on cooling and was crystallised from petrol ether bp 60°-80° to afford the title compound, 1.34 g (73%); mp 62°-63°.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([CH:5]1[C:9](=O)[CH2:8][CH2:7][S:6]1)=[O:4].Cl.[NH2:12]O.CCOCC>C(#N)C>[NH2:12][C:9]1[CH:8]=[CH:7][S:6][C:5]=1[C:3]([O:2][CH3:1])=[O:4] |f:1.2|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
COC(=O)C1SCCC1=O
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
0.8 g
Type
reactant
Smiles
Cl.NO
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with heating
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 11/2hour
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the precipitated straw-coloured solid was filtered off
DISSOLUTION
Type
DISSOLUTION
Details
The solid was dissolved in water and basified with 4M ammonia solution
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (2×25 ml)
WASH
Type
WASH
Details
The combined extracts were washed with water and with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
FILTRATION
Type
FILTRATION
Details
Filtration and evaporation
CUSTOM
Type
CUSTOM
Details
gave an oil which
TEMPERATURE
Type
TEMPERATURE
Details
on cooling
CUSTOM
Type
CUSTOM
Details
was crystallised from petrol ether bp 60°-80°

Outcomes

Product
Name
Type
product
Smiles
NC1=C(SC=C1)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.